6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole family, characterized by its unique structural features Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, deiodinated compounds, and various substituted benzimidazoles .
Scientific Research Applications
6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antiviral and antibacterial activities.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been identified as an inhibitor of hepatitis B virus by targeting viral replication pathways .
Comparison with Similar Compounds
2-Aminobenzimidazole: Known for its immunomodulatory and antiviral activities.
1-Methylsulfonyl-2-amino-6-iodobenzimidazole: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
1-Isopropylsulfonyl-2-amino-5-iodobenzimidazole: Differing in the position of the iodine substituent.
Uniqueness: 6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
208335-92-6 |
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Molecular Formula |
C10H12IN3O2S |
Molecular Weight |
365.19 g/mol |
IUPAC Name |
6-iodo-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H12IN3O2S/c1-6(2)17(15,16)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
YNVRCMSDPRDQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)I)N=C1N |
Origin of Product |
United States |
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